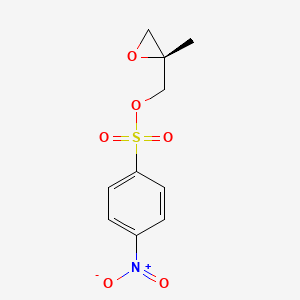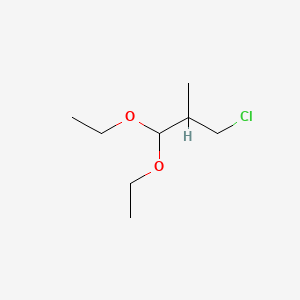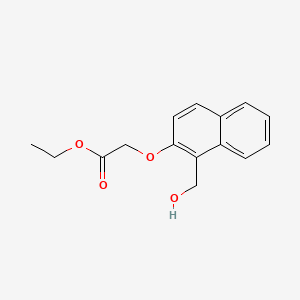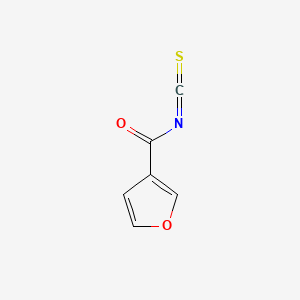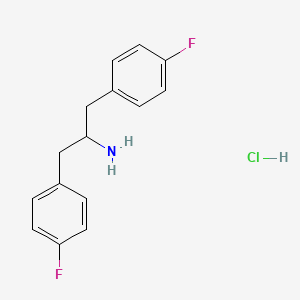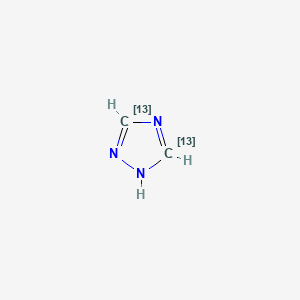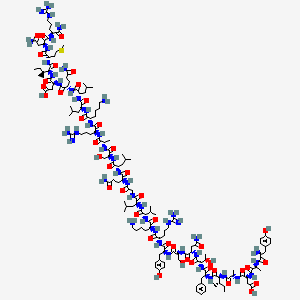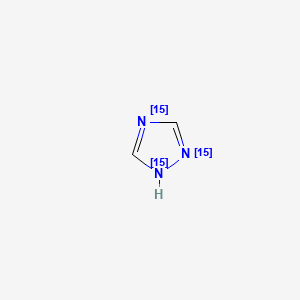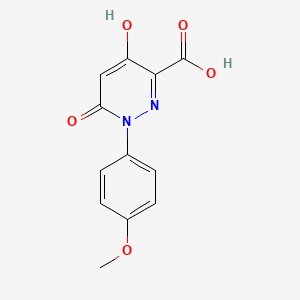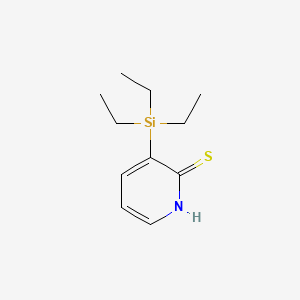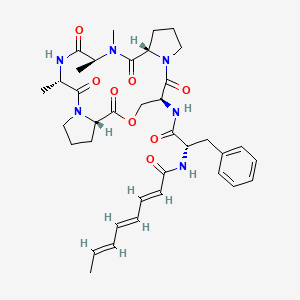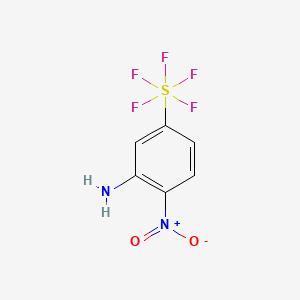
2-Nitro-5-(pentafluorosulfanyl)aniline
Overview
Description
2-Nitro-5-(pentafluorosulfanyl)aniline, also known as PFSAN, is a chemical compound that belongs to the family of nitroanilines. It has a molecular formula of C6H5F5N2O2S and a molecular weight of 264.17 .
Synthesis Analysis
The synthesis of 2-nitro-N-aryl-5-(pentafluorosulfanyl)anilines involves a solution of n-BuLi (2.5 M, 1.29 mL, 3.21 mmol, 4 equiv.) in hexanes added to a solution of arylamine (3.21 mmol, 4 equiv.) in dry THF (5 mL) cooled to -78°C under argon . The resulting solution is then added via syringe over 1 min to a solution of 4-nitro-1-(pentafluorosulfanyl)benzene (1) (200 mg, 0.803 mmol, 1 equiv.) in dry THF (10 mL) cooled to -110°C to -120°C (liquid N2/EtOH) under argon .Molecular Structure Analysis
The molecular structure of 2-Nitro-5-(pentafluorosulfanyl)aniline is represented by the formula C6H5F5N2O2S . Unfortunately, the exact structure diagram is not available in the search results.Chemical Reactions Analysis
The compound shows good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles . The corresponding 1-alkoxy-2-nitro-5-(pentafluorosulfanyl)-benzenes were isolated in moderate to good yields .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.17 . Unfortunately, the search results do not provide more detailed physical and chemical properties such as density, melting point, and boiling point.Scientific Research Applications
Amination of Nitro Compounds : 2-Nitro-5-(pentafluorosulfanyl)aniline is obtained through the direct amination of nitro(pentafluorosulfanyl)benzenes. This compound serves as a precursor for synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, which are important in medicinal chemistry and materials science (Pastýříková et al., 2012).
Synthesis of Indazoles : Efficient methods for synthesizing 5-SF5 substituted indazoles from 4-nitro-(pentafluorosulfanyl)benzene have been described. These transformations lead to a variety of SF5-substituted heteroarenes, useful as building blocks in organic synthesis (Fan et al., 2017).
Horner–Wadsworth–Emmons Reaction : 2-Nitro-5-(pentafluorosulfanyl)aniline is used in the Horner–Wadsworth–Emmons reaction to produce (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes. These products are valuable in further chemical transformations, leading to diverse anilines and benzene derivatives (Iakobson & Beier, 2012).
Vicarious Nucleophilic Substitution Reactions : This compound is also produced through vicarious nucleophilic substitution reactions of nitro(pentafluorosulfanyl)benzenes, providing a pathway for synthesizing various substituted (pentafluorosulfanyl)anilines and benzenes (Beier, Pastýříková, & Iakobson, 2011).
Selective Transfer Hydrogenation of Nitroarenes : The compound plays a role in the selective catalytic reduction of nitro compounds to anilines, a crucial process in manufacturing dyes, pigments, pharmaceuticals, and agrochemicals (Jagadeesh et al., 2015).
Bioisosteric Replacement in Medicinal Chemistry : The pentafluorosulfanyl group, as in 2-Nitro-5-(pentafluorosulfanyl)aniline, is increasingly used in drug design due to its unique physical and chemical properties. It often replaces trifluoromethyl, tert-butyl, halogen, or nitro groups in biologically active molecules (Sowaileh, Hazlitt, & Colby, 2017).
Future Directions
The pentafluorosulfanyl group has been incorporated onto model amino acids using commercially available synthons substituted with this group . This work investigates the influence of the –SF 5 group on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development . The SF5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . The SF5 group’s unique physicochemical parameters have resulted in its application within several fields, particularly medicinal chemistry as a –CF 3 alternative, affording numerous –SF 5 drug analogues with improved biological activities .
properties
IUPAC Name |
2-nitro-5-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-6(13(14)15)5(12)3-4/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGCKYATTUFNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229285 | |
| Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(pentafluorosulfanyl)aniline | |
CAS RN |
1379803-65-2 | |
| Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379803-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.2.0]octa-2,4-diene-3-carbonitrile, 8-ethoxy-6-methoxy-, (1alpha,6alpha,8alpha)- (9CI)](/img/no-structure.png)
